Phenol, 4-[(hexyloxy)methyl]-2-methoxy-

Catalog No.
S14522443
CAS No.
81995-42-8
M.F
C14H22O3
M. Wt
238.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenol, 4-[(hexyloxy)methyl]-2-methoxy-

CAS Number

81995-42-8

Product Name

Phenol, 4-[(hexyloxy)methyl]-2-methoxy-

IUPAC Name

4-(hexoxymethyl)-2-methoxyphenol

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

InChI

InChI=1S/C14H22O3/c1-3-4-5-6-9-17-11-12-7-8-13(15)14(10-12)16-2/h7-8,10,15H,3-6,9,11H2,1-2H3

InChI Key

HLDUYDHBVPGMRO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOCC1=CC(=C(C=C1)O)OC

Phenol, 4-[(hexyloxy)methyl]-2-methoxy-, also known as a derivative of phenolic compounds, features a hexyloxy group and a methoxy group attached to a phenolic ring. This compound is characterized by its molecular formula C13H18O3C_{13}H_{18}O_3 and a molecular weight of approximately 226.28 g/mol. The structure includes a methoxy group at the 2-position and a hexyloxy methyl group at the 4-position of the phenolic ring, contributing to its unique chemical properties and potential applications in various fields.

  • Substitution Reactions: The aromatic ring can participate in electrophilic substitution, allowing for further functionalization.
  • Oxidation: The alkyl chains may be oxidized to form alcohols or ketones depending on the conditions used.
  • Reduction: Under specific conditions, the compound can be reduced to yield various derivatives.

Common reagents for these reactions include potassium permanganate for oxidation and hydrogen gas with palladium catalysts for reduction.

Research indicates that phenolic compounds often exhibit various biological activities, including:

  • Antioxidant Properties: Many phenolic compounds, including this one, can scavenge free radicals, which may help prevent cellular damage.
  • Antimicrobial Activity: There is potential for this compound to exhibit antimicrobial properties against various pathogens.
  • Anticancer Effects: Some studies suggest that derivatives of phenolic compounds may inhibit cancer cell proliferation through various mechanisms.

The specific biological activity of phenol, 4-[(hexyloxy)methyl]-2-methoxy- requires further investigation to elucidate its mechanisms and efficacy.

The synthesis of phenol, 4-[(hexyloxy)methyl]-2-methoxy- typically involves:

  • Alkylation of Phenol: Starting with phenol, a hexyloxy group can be introduced through alkylation using hexyl bromide in the presence of a base such as potassium carbonate.
  • Methoxylation: Subsequent treatment with a methylating agent like methyl iodide can introduce the methoxy group at the desired position on the aromatic ring.

These steps can be optimized for yield and purity depending on the desired application.

Phenol, 4-[(hexyloxy)methyl]-2-methoxy- has potential applications in:

  • Pharmaceuticals: As a precursor for drug synthesis due to its biological activity.
  • Material Science: In the development of polymers and other advanced materials owing to its unique chemical structure.
  • Agriculture: Potential use in agrochemicals due to its antimicrobial properties.

Interaction studies involving phenol, 4-[(hexyloxy)methyl]-2-methoxy- focus on its interactions with biological membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Further studies are needed to explore its binding affinity with specific receptors or enzymes relevant to its biological activity.

Several compounds share structural similarities with phenol, 4-[(hexyloxy)methyl]-2-methoxy-. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
Phenol, 4-(ethoxymethyl)-2-methoxy-Ethoxy group instead of hexyloxyDifferent solubility and reactivity due to ethyl chain
Phenol, 2-methoxy-4-propyl-Propyl chain instead of hexyloxyExhibits different biological activity due to shorter chain
Phenol, 4-(octyloxymethyl)-2-methoxy-Octyloxy groupLonger alkyl chain may enhance lipophilicity

Phenol, 4-[(hexyloxy)methyl]-2-methoxy- is unique due to its specific combination of functional groups and chain length that may influence its solubility and biological activity compared to these similar compounds.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

238.15689456 g/mol

Monoisotopic Mass

238.15689456 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

Explore Compound Types